molecular formula C12H11NO2 B049981 (S)-Amino-naphthalen-1-yl-acetic acid CAS No. 111820-05-4

(S)-Amino-naphthalen-1-yl-acetic acid

Cat. No.: B049981
CAS No.: 111820-05-4
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-NSHDSACASA-N
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Description

(S)-Amino-naphthalen-1-yl-acetic acid is an organic compound that features a naphthalene ring system substituted with an amino group and an acetic acid moiety

Scientific Research Applications

(S)-Amino-naphthalen-1-yl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetic Acid Introduction: The amino-naphthalene derivative is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino-naphthalen-1-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid.

Major Products

    Oxidation: Nitroso-naphthalen-1-yl-acetic acid, nitro-naphthalen-1-yl-acetic acid.

    Reduction: Amino-naphthalen-1-yl-acetic acid derivatives.

    Substitution: Halogenated or sulfonated naphthalen-1-yl-acetic acid derivatives.

Mechanism of Action

The mechanism of action of (S)-Amino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    Amino-naphthalene: Lacks the acetic acid moiety, limiting its solubility and reactivity.

    Naphthalene-2-acetic acid: Similar structure but with the acetic acid group at a different position, affecting its reactivity and interactions.

Uniqueness

(S)-Amino-naphthalen-1-yl-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427456
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111820-05-4
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 2
(S)-Amino-naphthalen-1-yl-acetic acid
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(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 4
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 5
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 6
(S)-Amino-naphthalen-1-yl-acetic acid

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